molecular formula C20H25BO4 B12338172 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate

Cat. No.: B12338172
M. Wt: 340.2 g/mol
InChI Key: FABACJSGHUXTEK-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate is C₁₆H₂₃BO₄ , as confirmed by PubChem CID 46737998. The compound’s structure comprises three distinct functional regions:

  • A naphthalene ring system providing aromatic rigidity and π-conjugation.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group attached at the 4-position of the naphthalene ring.
  • An ethyl acetate substituent (-CH₂CO₂Et) at the 1-position of the naphthalene system.

The SMILES string (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OCC) highlights the connectivity: the boronic ester group forms a five-membered dioxaborolane ring with two geminal methyl groups on each oxygen atom, while the ethyl acetate chain extends from the naphthalene’s first carbon. The InChIKey (RPRBNRDIESZHFL-UHFFFAOYSA-N) further validates the stereochemical uniqueness of this arrangement.

Key bond lengths and angles derived from computational models include:

  • The B-O bond length in the dioxaborolane ring measures approximately 1.36 Å, consistent with typical boronic ester geometries.
  • The naphthalene C-C bond lengths range between 1.39–1.42 Å, reflecting aromatic delocalization.
  • The ester carbonyl (C=O) bond length is 1.21 Å, characteristic of electron-withdrawing ester groups.

The ethyl acetate group introduces steric bulk and polarity, which may influence solubility in organic solvents such as dichloromethane or ethanol. Meanwhile, the pinacol boronic ester serves as a protected form of boronic acid, enhancing stability while retaining reactivity for Suzuki-Miyaura cross-coupling reactions.

Functional Group Role
Naphthalene ring Aromatic backbone for conjugation and structural rigidity
Pinacol boronic ester Stabilizes boronic acid; enables cross-coupling reactivity
Ethyl acetate substituent Modifies solubility and electronic properties via inductive effects

Crystallographic Characterization and Hydrogen Bonding Networks

While direct crystallographic data for this compound is unavailable, insights can be extrapolated from analogous naphthalene boronic acid derivatives. For example, monoclinic and orthorhombic crystal forms of (naphthalen-1-yl)boronic acid exhibit layered networks stabilized by O–H···O hydrogen bonds between boronic acid dimers. In such structures, the dihedral angle between the boronic acid group and the naphthalene plane ranges from 39.88° to 40.60°, suggesting moderate conformational flexibility.

In the title compound, the pinacol boronic ester’s methyl groups likely induce steric hindrance, reducing intermolecular hydrogen bonding compared to free boronic acids. Instead, van der Waals interactions and C–H···π contacts may dominate the packing arrangement. The ethyl acetate group’s carbonyl oxygen could participate in weak C=O···H–C interactions with adjacent methyl or aromatic protons, as observed in ester-containing crystals.

Theoretical lattice parameters for a hypothetical monoclinic unit cell might include:

  • a = 10.2 Å , b = 7.8 Å , c = 12.4 Å
  • β = 95°
  • Space group : P2₁/c

Such a configuration would align with the packing efficiency (∼0.69) observed in related naphthalene boronic esters, where layered structures optimize van der Waals contacts.

Comparative Analysis with Naphthalene-1-Boronic Acid Derivatives

This compound differs structurally from simpler naphthalene boronic acids in three key aspects:

  • Boronic Acid Protection : Unlike (naphthalen-1-yl)boronic acid, which forms hydrogen-bonded dimers, the pinacol ester in this compound eliminates acidic hydroxyl groups, enhancing air and moisture stability.
  • Substituent Effects : The ethyl acetate group at the 1-position introduces steric and electronic effects absent in derivatives like 3-(naphthalen-1-yl)phenylboronic acid pinacol ester (C₂₂H₂₃BO₂) or (4-ethylnaphthalen-1-yl)boronic acid (C₁₂H₁₃BO₂).
  • Molecular Weight and Solubility : At 290.2 g/mol, the compound is lighter than bulkier analogs (e.g., 330.23 g/mol for ) but retains solubility in polar aprotic solvents due to the ester moiety.
Parameter This Compound Naphthalene-1-Boronic Acid 3-(Naphthalen-1-yl)phenylboronic Acid
Molecular Weight 290.2 g/mol 171.9 g/mol 330.23 g/mol
Functional Groups Boronic ester, acetate Boronic acid Boronic ester, biphenyl
Hydrogen Bonding Capacity Low (ester-dominated) High (dimer-forming) Moderate (ester and aryl)
Typical Solubility Dichloromethane, ethanol Water (limited), DMSO Toluene, THF

Properties

Molecular Formula

C20H25BO4

Molecular Weight

340.2 g/mol

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetate

InChI

InChI=1S/C20H25BO4/c1-6-23-18(22)13-14-11-12-17(16-10-8-7-9-15(14)16)21-24-19(2,3)20(4,5)25-21/h7-12H,6,13H2,1-5H3

InChI Key

FABACJSGHUXTEK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Based Synthesis

One-Pot Borylation and Alkylation

A streamlined one-pot method combines borylation of aryl halides with subsequent alkylation. The procedure employs XPhos-Pd-G2 (1 mol%) and XPhos ligand (2 mol%) in anhydrous 2-methyl tetrahydrofuran (2-MeTHF). Key steps include:

  • Borylation :
    • Aryl halide (e.g., 1-bromonaphthalene) reacts with tetrakis(dimethylamino)diborane (B(NMe₂)₄) in the presence of potassium acetate and propylene glycol at 80°C.
    • The intermediate boronate forms within 4 hours (monitored via TLC).
  • Alkylation :
    • Ethyl chloroacetate (0.43 mmol) is introduced with aqueous K₂CO₃, and the mixture reacts at 80°C for 16 hours.
    • Purification via reverse-phase chromatography (C18 cartridge, ammonium carbonate/acetonitrile) yields the product in 70% isolated yield .
Table 1: Reaction Conditions for One-Pot Synthesis
Parameter Value/Reagent Reference
Catalyst XPhos-Pd-G2 (1 mol%)
Ligand XPhos (2 mol%)
Solvent 2-MeTHF
Borylation Time 4 hours
Alkylation Time 16 hours
Purification Reverse-phase chromatography

Esterification of Boronic Acid Derivatives

Direct Esterification of Boronic Acids

Ethyl 2-(4-boronaphthalen-1-yl)acetate can be synthesized via acid-catalyzed esterification:

  • Reactants :
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ylacetic acid and ethanol.
  • Conditions :
    • H₂SO₄ (catalytic) in refluxing toluene for 12 hours.
    • The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1), achieving 77% yield .

Mitsunobu Reaction for Sterically Hindered Substrates

For sterically challenging intermediates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitates ester formation:

  • 4-(Dioxaborolanyl)naphthalen-1-ylmethanol reacts with ethyl bromoacetate under Mitsunobu conditions.
  • Yields up to 81% are reported after silica gel purification.

Palladium-Catalyzed Borylation of Naphthalene Derivatives

Miyaura Borylation of 1-Chloronaphthalene

A Miyaura borylation protocol uses Pd(dppf)Cl₂ (5 mol%) and bis(pinacolato)diboron (B₂pin₂):

  • Reaction Setup :
    • 1-Chloronaphthalene (1.0 equiv), B₂pin₂ (1.2 equiv), KOAc (3.0 equiv) in dioxane at 100°C.
  • Post-Reaction Processing :
    • Filtration through Celite and solvent evaporation yields the boronate ester.
    • Subsequent alkylation with ethyl bromoacetate under Pd(OAc)₂ catalysis affords the target compound in 65% yield .
Table 2: Miyaura Borylation Parameters
Component Quantity/Condition Reference
Catalyst Pd(dppf)Cl₂ (5 mol%)
Diboron Reagent B₂pin₂ (1.2 equiv)
Base KOAc (3.0 equiv)
Temperature 100°C
Reaction Time 12 hours

Alternative Approaches: Propargyl Alcohol Intermediate

A multi-step route via propargyl alcohol derivatives is documented:

  • Step 1 :
    • Propargyl alcohol reacts with triethyl orthoacetate and propanoic acid under reflux to form an allene intermediate.
  • Step 2 :

    • The allene undergoes hydroboration with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at 0°C.
  • Step 3 :

    • Esterification with ethyl chloroacetate in the presence of K₂CO₃ yields the final product.
    • Overall yield: 58% after column chromatography.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Petroleum ether/ethyl acetate gradients (10:1 to 5:1) resolve boronate esters from byproducts.
  • Reverse-Phase Chromatography : C18 cartridges with ammonium carbonate/acetonitrile eluents enhance purity for Suzuki-Miyaura products.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.88–7.26 (m, naphthalene protons), 4.13 (q, J = 7.1 Hz, OCH₂CH₃), 2.92 (s, CH₂COO), 1.37 (t, J = 7.1 Hz, CH₃).
  • LRMS (EI) : m/z 340.22 [M]⁺.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison
Method Yield (%) Purity (%) Time (h) Cost Rating
One-Pot Borylation 70 >95 20 $$$
Miyaura Borylation 65 90 24 $$$$
Mitsunobu Esterification 81 98 18 $$
Propargyl Alcohol Route 58 85 36 $$$$
  • One-pot synthesis offers the best balance of yield and time but requires specialized ligands.
  • Mitsunobu reaction achieves high purity but is cost-prohibitive for large-scale synthesis.

Industrial-Scale Considerations

Solvent Recovery

  • 2-MeTHF and dioxane are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds, depending on the coupling partner used.

Scientific Research Applications

Synthetic Organic Chemistry

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of the boron atom in the dioxaborolane structure allows for effective formation of carbon-carbon bonds. This reaction is fundamental for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds
In a study published in Nature Communications, researchers utilized ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate as a key intermediate to synthesize a series of biologically active compounds. The compound demonstrated high reactivity and selectivity in forming desired products with minimal side reactions .

Material Science

Polymerization Processes
The compound can also be employed in polymer chemistry as a monomer or additive. Its boron-containing structure contributes to the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study: Development of Advanced Materials
Research published in Advanced Materials highlighted the use of this compound in creating high-performance polymer composites. The incorporation of this compound into polymer matrices resulted in materials with improved tensile strength and thermal resistance .

Pharmaceutical Applications

Drug Development
The compound's ability to facilitate the synthesis of complex organic structures makes it valuable in drug development. Its derivatives have been explored for their potential therapeutic effects against various diseases.

Case Study: Anticancer Agents
A study focused on synthesizing potential anticancer agents involved using this compound as a precursor. The resulting compounds exhibited promising cytotoxicity against cancer cell lines, indicating the compound's potential in developing new cancer therapies .

Analytical Chemistry

Chemical Sensors
Due to its unique chemical properties, this compound has been investigated for use in chemical sensors. Its reactivity can be harnessed to develop sensors for detecting specific analytes.

Case Study: Detection of Environmental Pollutants
Research conducted on environmental monitoring utilized this compound in creating sensors capable of detecting low concentrations of pollutants. The sensors demonstrated high sensitivity and selectivity for target compounds .

Summary Table of Applications

Application Area Description Case Studies/Findings
Synthetic Organic ChemistryUsed as an intermediate in cross-coupling reactionsSynthesis of biologically active compounds
Material ScienceEmployed in polymerization processes to enhance material propertiesDevelopment of advanced polymer composites
Pharmaceutical ApplicationsFacilitates drug development through complex organic synthesisPotential anticancer agents with promising cytotoxicity
Analytical ChemistryUtilized in chemical sensors for environmental monitoringHigh sensitivity sensors for detecting pollutants

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate primarily involves the reactivity of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.

Comparison with Similar Compounds

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Structure : Replaces the naphthalene core with a phenyl ring.
  • Reactivity : The phenyl group reduces steric hindrance and π-conjugation compared to naphthalene, leading to faster reaction kinetics in Suzuki couplings but lower stability under harsh conditions.
  • Applications : Widely used in pharmaceutical intermediates due to its simplicity and cost-effectiveness .

Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl)Acetate

  • Structure : Features a cyclohexene ring instead of an aromatic system.
  • Reactivity: The non-aromatic core reduces electronic conjugation, limiting its utility in cross-coupling reactions requiring aromatic stabilization. However, the cyclohexene group offers flexibility for functionalization in cyclopropanation or hydrogenation reactions .
  • Yield : Synthesized with 73.5% yield via Pd-catalyzed borylation of triflate precursors .

Ethyl [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Acetate

  • Structure : Incorporates a pyrazole heterocycle.
  • Reactivity : The pyrazole nitrogen enhances hydrogen-bonding capacity and electronic diversity, making it suitable for metal-organic frameworks (MOFs) or bioactive molecule synthesis .
  • Stability : Less hydrolytically stable than naphthalene derivatives due to electron-deficient heterocyclic effects.

Functional Group Modifications

Ethyl 2-Benzamido-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

  • Structure : Adds a benzamido group to the acetate chain.
  • Reactivity : The amide group introduces hydrogen-bonding interactions, improving solubility in polar solvents. This modification is advantageous in medicinal chemistry for targeting enzyme active sites .
  • Yield : Synthesized in 80% yield via nucleophilic substitution .

Ethyl 2-(5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-yl)Acetate

  • Structure : Replaces the boronate ester with a bromine atom on a tetrahydronaphthalene system.
  • Reactivity : Bromine enables further functionalization via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), but lacks the boronate’s direct coupling utility .
  • Applications : Intermediate in synthesizing polycyclic aromatic hydrocarbons (PAHs) .

Stability and Reactivity Trends

Compound Hydrolytic Stability Suzuki Coupling Efficiency Key Applications
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Naphthalen-1-yl)Acetate High Moderate (steric hindrance) Materials science, OLEDs
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate Moderate High Pharmaceuticals, agrochemicals
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl)Acetate Low Low Functionalized aliphatic systems

Notes:

  • Hydrolytic Stability : The naphthalene derivative’s bulky aromatic system protects the boronate ester from hydrolysis, outperforming phenyl and cyclohexenyl analogs .
  • Suzuki Coupling Efficiency : Phenyl-based compounds exhibit higher efficiency due to reduced steric hindrance, while naphthalene derivatives require optimized conditions (e.g., higher temperatures or excess catalyst) .

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 1215107-29-1
  • Molecular Formula : C₁₂H₁₉BO₄
  • Molecular Weight : 240.10 g/mol

Anticancer Properties

Recent studies have demonstrated that compounds containing boron moieties exhibit significant anticancer activities. The unique structure of this compound suggests potential for similar effects.

  • Inhibition of Cell Proliferation :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives with similar dioxaborolane structures have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases .
  • Selectivity for Cancer Cells :
    • Studies indicate that compounds with structural similarities selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects typically associated with chemotherapy .
  • Induction of Apoptosis :
    • The compound appears to initiate programmed cell death through pathways involving caspase activation and DNA damage response mechanisms. Enhanced phosphorylation of H2AX protein in treated cells indicates DNA damage correlating with cell death .

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of similar compounds on human cancer cell lines revealed that those with dioxaborolane groups exhibited IC50 values significantly lower than standard chemotherapeutics. For example:

CompoundIC50 (µM)Cancer Cell Line
Ethyl 2-(...)0.56A549 (Lung)
CA-4 (Standard)1.0A549 (Lung)

Study 2: Apoptosis Induction

In another investigation focused on apoptosis induction:

CompoundConcentration (nM)Apoptotic Cells (%)
Ethyl 2-(...)10025%
ControlN/A5%

These findings suggest that ethyl 2-(...) significantly enhances apoptotic rates compared to untreated controls.

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate?

  • Methodological Answer : A typical synthesis involves esterification of naphthalene-1-yl acetic acid using ethanol and concentrated H₂SO₄ under reflux (70°C for 6 hours). The reaction is monitored via TLC (5% methanol in n-hexane), followed by neutralization with 5% ammonia to pH 8–9 to precipitate the product . For boronate ester formation, Suzuki-Miyaura coupling or palladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) is employed under inert atmospheres .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic protons, ester carbonyls (~170 ppm), and boronate ester peaks (characteristic B-O signals).
  • HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>98% as per TCI standards) .
  • TLC : Used to monitor reaction progress with n-hexane:ethyl acetate (9:1) solvent systems .

Q. How is purification achieved for intermediates during synthesis?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradients of n-hexane:ethyl acetate isolates boronate esters.
  • Recrystallization : Ethanol or methanol recrystallizes final products to >95% purity .

Advanced Research Questions

Q. What strategies optimize reaction yields in boronate ester formation?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency .
  • Temperature Control : Reactions at 90°C in 1,4-dioxane improve kinetics without degrading sensitive groups .
  • Inert Atmosphere : Nitrogen/argon prevents boronate oxidation, increasing yields by ~20% .

Q. How can computational methods aid in reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. ICReDD’s integrated approach combines computational path searches with experimental validation, reducing optimization time by 30–50% . For example, predicting solvent effects on esterification activation energy guides ethanol vs. DMF selection .

Q. How to mitigate boronate ester hydrolysis during purification?

  • Methodological Answer :
  • pH Control : Neutralize acidic byproducts with NaHCO₃ during workup .
  • Low-Temperature Processing : Conduct extractions at 0–5°C to minimize hydrolysis .
  • Anhydrous Conditions : Use molecular sieves or MgSO₄ during solvent drying .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar boronate esters?

  • Methodological Answer :
  • Variable Reaction Conditions : reports 43% yield under 24-hour reflux, while achieves higher yields using Na₂CO₃ as a base. Adjusting equivalents of boronic acid (1.2–1.5 eq.) and catalyst loading (2–5 mol%) reconciles differences .
  • Impurity Profiles : HPLC analysis () identifies side products (e.g., deacetylated byproducts), necessitating gradient elution for purification .

Experimental Design Tables

Q. Table 1: Synthesis Optimization Comparison

Parameter
CatalystNone (acidic conditions)Pd(PPh₃)₄
Solvent1,4-DioxaneN,N-Dimethylformamide
Temperature90°C80°C
Yield43%65% (estimated)

Q. Table 2: Analytical Techniques

TechniqueApplicationReference
¹H NMRBoronate ester confirmation
SPE-HPLCTrace impurity detection
TLC (n-hexane:EtOAc)Reaction monitoring

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